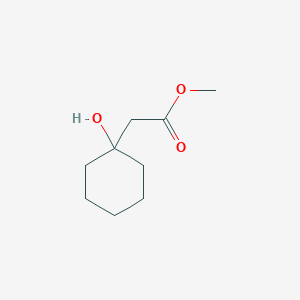

Methyl 2-(1-hydroxycyclohexyl)acetate

Description

Contextualization within Organic Synthesis of Hydroxyesters and Cyclohexyl Derivatives

Hydroxyesters are a class of organic compounds that contain both a hydroxyl (-OH) and an ester (-COOR) functional group. Their bifunctional nature allows for a wide range of chemical transformations, making them crucial starting materials and intermediates in the synthesis of many natural products and pharmaceuticals. The cyclohexyl derivative component of Methyl 2-(1-hydroxycyclohexyl)acetate introduces a non-planar, saturated six-membered ring into a molecule. The cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable. wikipedia.org The spatial arrangement of substituents on the cyclohexane ring is a key factor in the biological activity of many compounds. stuartcantrill.com

The synthesis of functionalized cyclohexanes has been a topic of interest for over a century, driven by the prevalence of this structural motif in a vast array of biologically active molecules.

Significance in Contemporary Chemical Research for Synthetic Methodologies and Intermediates

The primary significance of this compound in modern chemical research lies in its role as a product of the Reformatsky reaction, a classic carbon-carbon bond-forming reaction. This reaction provides a reliable method for the synthesis of β-hydroxy esters. wikipedia.org The resulting β-hydroxy ester functionality can be further manipulated, for instance, through dehydration to form α,β-unsaturated esters, or by reduction of the ester to a diol.

While specific, large-scale applications of this compound are not widely documented in publicly available literature, its formation serves as a model for the synthesis of more complex cyclohexyl-containing hydroxyesters. These more elaborate structures are often intermediates in the synthesis of pharmaceuticals and other bioactive molecules where the cyclohexane ring provides a rigid scaffold for the precise orientation of functional groups.

Historical Perspective on the Synthesis and Reactivity of Related Chemical Entities

The history of the synthesis of compounds like this compound is intrinsically linked to the development of key reactions in organic chemistry.

The Reformatsky reaction , discovered by Russian chemist Sergey Nikolaevich Reformatsky in 1887, is the cornerstone for the synthesis of β-hydroxy esters. wikipedia.orglscollege.ac.in The reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org The key step is the formation of an organozinc reagent, a zinc enolate, which then adds to the carbonyl group of the aldehyde or ketone. libretexts.org A subsequent acid workup yields the β-hydroxy ester. libretexts.org

Initially, the reaction was performed with zinc metal, and this remains a common method. wikipedia.org Over the years, variations of the reaction have been developed using other metals and reagents to improve yields and stereoselectivity. wikipedia.org

The understanding of the structure and reactivity of cyclohexane derivatives has also evolved significantly. In 1890, Hermann Sachse first proposed the non-planar "chair" and "boat" conformations of cyclohexane. ic.ac.uk However, his ideas were not widely accepted until much later. The work of Derek Barton in the 1950s on the conformational analysis of steroids, which are rich in cyclohexane rings, revolutionized the understanding of the relationship between conformation and reactivity, earning him a Nobel Prize. ic.ac.uk This deeper understanding allowed chemists to better predict and control the outcomes of reactions involving cyclohexyl derivatives, a critical aspect in the synthesis of complex, stereochemically defined molecules.

Detailed Research Findings

The primary method for synthesizing this compound is the Reformatsky reaction . This involves the reaction of cyclohexanone (B45756) with an α-haloacetate, such as methyl bromoacetate (B1195939), in the presence of activated zinc.

Reaction Scheme:

The mechanism proceeds through the following key steps:

Formation of the Reformatsky Reagent: Zinc metal inserts into the carbon-halogen bond of the methyl bromoacetate to form an organozinc compound, specifically a zinc enolate. libretexts.org These organozinc reagents are less reactive than the more common Grignard or organolithium reagents, which is advantageous as it prevents reaction with the ester functionality. wikipedia.org

Nucleophilic Addition: The zinc enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclohexanone. This forms a new carbon-carbon bond and a zinc alkoxide intermediate. libretexts.org

Workup: An acidic workup is then performed to protonate the alkoxide, yielding the final product, this compound, and zinc salts. libretexts.org

Table 2: Key Reactants and Reagents in the Synthesis of this compound via the Reformatsky Reaction

| Reactant/Reagent | Role in the Reaction |

|---|---|

| Cyclohexanone | The electrophilic ketone substrate. |

| Methyl bromoacetate | The α-halo ester that forms the organozinc reagent. |

| Zinc (activated) | The metal that facilitates the formation of the zinc enolate. |

| Inert Solvent (e.g., THF, diethyl ether) | Provides the reaction medium. |

| Aqueous Acid (e.g., dilute HCl or H₂SO₄) | Used in the workup to protonate the alkoxide intermediate. |

While detailed spectroscopic data for this compound is not extensively published in peer-reviewed journals, its identity is confirmed by chemical suppliers through standard analytical techniques. Its CAS number is 61704-66-3. achemblock.com

Research into the Reformatsky reaction continues, with modern studies often focusing on improving the stereoselectivity of the reaction, particularly when using chiral substrates or catalysts. This is crucial for the synthesis of enantiomerically pure compounds, which is a major focus in the pharmaceutical industry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1-hydroxycyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-8(10)7-9(11)5-3-2-4-6-9/h11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBDSJQIELPXTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00977288 | |

| Record name | Methyl (1-hydroxycyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61704-66-3 | |

| Record name | NSC27891 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (1-hydroxycyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00977288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 1 Hydroxycyclohexyl Acetate

Direct Synthetic Routes

Direct routes offer an efficient means of constructing the target molecule by forming the critical carbon-carbon or ester bonds in a highly convergent manner.

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters. psiberg.combyjus.com This reaction involves the condensation of an α-halo ester with a ketone, such as cyclohexanone (B45756), in the presence of metallic zinc. byjus.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is generated in situ by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. byjus.comwikipedia.org This enolate then adds to the carbonyl group of cyclohexanone to form a zinc alkoxide, which upon acidic workup, yields the desired Methyl 2-(1-hydroxycyclohexyl)acetate. wikipedia.org

The reaction typically begins with the insertion of zinc into the carbon-halogen bond of an α-haloester, like methyl bromoacetate (B1195939) or methyl chloroacetate. byjus.com This organozinc reagent is less reactive than corresponding Grignard or lithium reagents, which prevents self-condensation of the ester. wikipedia.org The use of inert solvents like diethyl ether or tetrahydrofuran (B95107) (THF) is common for this reaction. byjus.com Variations of this reaction using other metals such as samarium (SmI₂), chromium (CrCl₂), or indium (In) have also been developed, sometimes offering improved yields or diastereoselectivity. wikipedia.orgnih.gov

Table 1: Key Aspects of the Reformatsky Reaction for Synthesis

| Feature | Description | Reference |

| Reactants | Cyclohexanone, α-halo ester (e.g., methyl bromoacetate) | byjus.com |

| Reagent | Metallic Zinc (dust or activated form) | byjus.comwikipedia.org |

| Product | β-hydroxy ester (this compound) | psiberg.com |

| Mechanism | Formation of an organozinc enolate followed by nucleophilic addition to the ketone. | wikipedia.org |

| Advantage | The organozinc intermediate is generated in situ and is relatively stable. | byjus.com |

Fischer Esterification is a direct approach involving the reaction of (1-hydroxycyclohexyl)acetic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.compatsnap.com This is an equilibrium-driven process where the removal of water, a byproduct, can drive the reaction towards the formation of the methyl ester. patsnap.com Using an excess of methanol can also significantly increase the yield of the final product. masterorganicchemistry.com

Transesterification provides an alternative route where an existing ester is converted into another. masterorganicchemistry.com For instance, an ethyl or other alkyl ester of (1-hydroxycyclohexyl)acetic acid can be reacted with a large excess of methanol under acidic or basic catalysis to produce this compound. masterorganicchemistry.comresearchgate.net Base-catalyzed transesterification typically employs an alkoxide, such as sodium methoxide, while acid-catalyzed versions follow a mechanism similar to Fischer esterification. masterorganicchemistry.com Catalysts like strongly acidic cation-exchange resins have also proven effective for this transformation. researchgate.net

Table 2: Comparison of Esterification Strategies

| Method | Reactants | Catalyst | Key Condition | Reference |

| Fischer Esterification | (1-hydroxycyclohexyl)acetic acid, Methanol | Strong Acid (e.g., H₂SO₄) | Removal of water or excess alcohol | masterorganicchemistry.compatsnap.com |

| Transesterification | Ethyl 2-(1-hydroxycyclohexyl)acetate, Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Excess methanol | masterorganicchemistry.comresearchgate.net |

The direct hydroxylation of a C-H bond at the C1 position of a precursor like methyl 2-cyclohexylacetate presents a modern and atom-economical approach. This transformation is challenging due to the general inertness of C-H bonds. However, advanced catalytic systems involving transition metals or enzymatic processes can achieve this. While specific examples for the direct hydroxylation to this compound are not extensively documented in the provided results, the principle is a significant area of synthetic research. This route would avoid the need for pre-functionalized starting materials like cyclohexanone.

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect pathways rely on modifying a functional group on a pre-formed cyclohexane (B81311) ring that already possesses the required carbon skeleton.

A common and effective indirect route is the reduction of the ketone functionality in a precursor like Methyl 2-(1-oxocyclohexyl)acetate. The carbonyl group of the ketone is more electrophilic and reactive towards hydride reducing agents than the ester group. stackexchange.com

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are highly selective for the reduction of ketones in the presence of esters. stackexchange.com The reaction is typically carried out in a protic solvent like methanol or ethanol (B145695) at mild temperatures, leading to high yields of the target tertiary alcohol, this compound. chemicalbook.com For example, dissolving Methyl 2-(3-Oxocyclohexyl)acetate in a mixture of THF and ethanol and treating it with sodium borohydride at 0-20°C results in a quantitative yield of the corresponding hydroxy ester. chemicalbook.com

Table 3: Reduction of Methyl 2-(1-oxocyclohexyl)acetate

| Reagent | Solvent | Conditions | Outcome | Reference |

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Room Temperature | Selective reduction of ketone to alcohol | stackexchange.comchemicalbook.com |

| Baker's Yeast | - | Incubation | Enantio- and diastereoselective reduction | tandfonline.com |

This pathway involves starting with a closely related cyclohexaneacetic acid derivative and performing a final functional group transformation. The most straightforward example is the esterification of (1-hydroxycyclohexyl)acetic acid. As detailed in section 2.1.2, this acid can be readily converted to its methyl ester using standard Fischer esterification conditions. masterorganicchemistry.com This method is technically a derivatization of the carboxylic acid. The synthesis of the starting acid itself can be achieved through various means, such as the hydrolysis of a corresponding nitrile or ester.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of the enantiomers and diastereomers of this compound is of significant interest.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.govnumberanalytics.comresearchgate.netresearchgate.net Although specific examples for the synthesis of this compound using chiral auxiliaries are not extensively documented in the literature, established principles of asymmetric synthesis allow for the postulation of viable routes.

One potential strategy involves the use of a chiral auxiliary attached to the acetate (B1210297) moiety. For instance, an Evans oxazolidinone auxiliary could be acylated with a suitable reagent to form a chiral enolate. numberanalytics.com Reaction of this chiral enolate with cyclohexanone would proceed via a stereoselective aldol (B89426) addition, directed by the steric and electronic properties of the auxiliary. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched β-hydroxy ester. Different substitution patterns on the oxazolidinone can be used to tune the stereoselectivity of the reaction. numberanalytics.com

Another approach could utilize pseudoephedrine as a chiral auxiliary. nih.gov Pseudoephedrine can be converted to the corresponding amide with 2-chloroacetic acid, and the resulting α-chloro amide can be used in a stereoselective Reformatsky-type reaction with cyclohexanone. The chelation of the zinc enolate with the hydroxyl and methoxy (B1213986) groups of the pseudoephedrine auxiliary would control the facial selectivity of the addition to the ketone. Subsequent hydrolysis of the amide would afford the chiral β-hydroxy acid, which could then be esterified to give the target methyl ester.

The diastereoselectivity of such reactions can often be rationalized using models like the Zimmerman-Traxler model for aldol reactions, which predicts the formation of a six-membered chair-like transition state. The substituents on the chiral auxiliary and the enolate dictate the preferred conformation and, consequently, the stereochemical outcome.

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large amount of a chiral product.

Asymmetric Hydrogenation: A plausible route to chiral this compound is the asymmetric hydrogenation of the corresponding β-keto ester, methyl 2-(1-oxocyclohexyl)acetate. This prochiral ketone can be reduced to the chiral alcohol using a variety of chiral catalysts. Ruthenium-based catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP, are well-established for the asymmetric hydrogenation of β-keto esters, often providing high enantioselectivities. rsc.org First-row transition metals, such as iron and cobalt, are also gaining prominence in asymmetric hydrogenation due to their lower cost and toxicity. rsc.orgsci-hub.ru The choice of metal, ligand, and reaction conditions (temperature, pressure, solvent) would be crucial in optimizing the enantiomeric excess (ee) of the product.

Asymmetric Dihydroxylation: An alternative strategy involves the asymmetric dihydroxylation of the corresponding α,β-unsaturated ester, methyl 2-cyclohexylideneacetate. The Sharpless asymmetric dihydroxylation, which employs osmium tetroxide in the presence of a chiral quinine-derived ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgnih.gov While this would introduce two hydroxyl groups, subsequent selective manipulation of these groups could potentially lead to the desired target molecule. For instance, selective protection of one hydroxyl group followed by deoxygenation of the other could be a possible, albeit longer, synthetic route.

Kinetic resolution is a process used to separate a racemic mixture of chiral molecules by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This technique is particularly well-suited for the separation of racemic alcohols like this compound.

Enzymatic kinetic resolution using lipases is a widely employed and highly effective method. tandfonline.compatentcut.comwikipedia.orgresearchgate.netpsiberg.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to exhibit high enantioselectivity in the acylation or deacylation of a broad range of alcohols. nih.govtandfonline.comnih.gov In a typical kinetic resolution of racemic this compound, the enzyme would selectively acylate one enantiomer at a much faster rate than the other, using an acyl donor like vinyl acetate. This would result in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by standard chromatographic techniques.

The efficiency of the resolution is determined by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values (typically >100) are desirable for achieving high enantiomeric excess for both the product and the remaining substrate. The choice of lipase, solvent, temperature, and acyl donor can significantly influence the E-value and the reaction rate. rsc.orgresearchgate.netnih.govmdpi.com

| Lipase | Substrate Type | Acyl Donor | Solvent | Key Findings |

| Candida antarctica Lipase B (CALB) | 3-Hydroxy fatty acid esters | - | - | E-value of 27 was observed, with competing oligomerization affecting the enantiomeric ratio. tandfonline.com |

| Candida antarctica Lipase B (CALB) | Secondary alcohols | Octanoyl moiety | Hexane | Enantioselectivity is influenced by the acyl chain length. nih.gov |

| Lipase from Pseudomonas cepacia | Primary alcohols | Vinyl acetate | Dichloromethane | High enantiomeric ratio (E ≈ 750) achieved by lowering the temperature to 0 °C. rsc.orgresearchgate.net |

| Lipase from Candida rugosa | (R,S)-Ketoprofen | Various alcohols | 1,2-dichloropropane/n-hexane | Conversion of 81% with an E-value of 10 was achieved. capes.gov.br |

Green Chemistry Approaches and Process Intensification in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Process intensification focuses on developing smaller, cleaner, and more energy-efficient technologies.

The development of highly efficient catalytic methods is a cornerstone of green chemistry. The Reformatsky reaction, a classic method for synthesizing β-hydroxy esters, traditionally uses stoichiometric amounts of zinc, which generates significant metal waste. numberanalytics.comwikipedia.orgpsiberg.comnih.govtheaic.orgjk-sci.comorganic-chemistry.orgbeilstein-journals.orglscollege.ac.inresearchgate.net Modern variations of this reaction focus on using catalytic amounts of metals or more environmentally friendly metals.

For the synthesis of this compound, a catalytic Reformatsky-type reaction could be employed. This would involve the reaction of cyclohexanone with a methyl haloacetate in the presence of a catalytic amount of a metal promoter. Metals such as indium and copper have been shown to be effective catalysts for this transformation, offering milder reaction conditions and improved yields compared to the classical zinc-mediated reaction. researchgate.netorganic-chemistry.org The use of activated zinc, for instance, a zinc-copper couple, can also enhance the reaction's efficiency. jk-sci.com

| Catalyst/Promoter | Reactants | Solvent | Key Advantage |

| Indium | Aldehydes/Aldimines, α-halo esters | Solvent-free | Mild conditions, good to excellent yields. researchgate.net |

| Copper | Carbonyl compounds, ethyl iodoacetate | Not specified | Inexpensive starting materials, mild conditions, excellent yields. organic-chemistry.org |

| Zinc (activated) | Aldehydes/Ketones, α-halo esters | Ether, THF | Improved yields, can be used for hindered ketones. jk-sci.com |

| Samarium(II) iodide | Aldehydes, chiral oxazolidinone | THF | High yield and excellent diastereoselectivity. beilstein-journals.org |

This table illustrates catalytic approaches for the Reformatsky reaction, which is a key method for synthesizing the target compound's structural class.

Solvent-free reactions are highly desirable from a green chemistry perspective as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. A solvent-free Reformatsky reaction for the synthesis of this compound could be envisioned by mixing cyclohexanone, a methyl haloacetate, and a metal promoter (such as indium) and applying heat or mechanical energy (ball milling). researchgate.netnih.gov

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and resources. A potential one-pot synthesis of this compound could be based on a Barbier-type reaction. researchgate.netnih.gov In this scenario, cyclohexanone and methyl acetate could be reacted in the presence of a suitable metal, such as magnesium or samarium iodide, which would generate the organometallic nucleophile in situ, followed by its addition to the ketone. While direct literature precedents for a one-pot synthesis of this specific molecule are scarce, the general principles of one-pot reactions are well-established and could be adapted for this purpose.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number of different types of protons and their neighboring environments. The chemical shift (δ) of a proton is indicative of its electronic environment. For Methyl 2-(1-hydroxycyclohexyl)acetate, the ¹H NMR spectrum would be expected to show distinct signals for the methyl ester protons, the methylene protons adjacent to the ester and the cyclohexyl ring, and the various methylene protons within the cyclohexyl ring. The integration of these signals would correspond to the number of protons in each unique environment.

Furthermore, spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. The multiplicity of a signal (e.g., singlet, doublet, triplet, multiplet) and the corresponding coupling constants (J-values) help to establish which protons are bonded to adjacent carbons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -OH | 1.0 - 5.0 | Singlet (broad) | N/A |

| -OCH₃ | ~3.7 | Singlet | N/A |

| -CH₂-COO- | ~2.5 | Singlet | N/A |

| Cyclohexyl -CH₂- | 1.2 - 1.8 | Multiplet | N/A |

Note: The actual chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer used.

Carbon (¹³C) NMR for Carbon Framework and Functional Group Identification

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are characteristic of the type of carbon (e.g., sp³, sp², carbonyl).

Key expected signals would include the carbonyl carbon of the ester group (typically in the range of 170-180 ppm), the carbon of the methyl ester, the quaternary carbon of the cyclohexyl ring bonded to the hydroxyl group and the acetate (B1210297) moiety, and the various methylene carbons of the cyclohexyl ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 170 - 175 |

| C-OH (Cyclohexyl) | 70 - 75 |

| -OCH₃ | 50 - 55 |

| -CH₂-COO- | 40 - 45 |

| Cyclohexyl -CH₂- | 20 - 40 |

Note: These are approximate chemical shift ranges and can be influenced by the experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace the connectivity of the proton network within the molecule. For instance, it would show correlations between the different methylene protons of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, it could show a correlation between the methyl protons of the ester and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the C-O bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| Hydroxyl (-OH) | 3500 - 3200 (broad) | O-H stretch |

| C-H (sp³) | 3000 - 2850 | C-H stretch |

| Carbonyl (C=O) Ester | ~1735 | C=O stretch |

| C-O (Ester) | 1300 - 1000 | C-O stretch |

The presence of a broad absorption band in the 3500-3200 cm⁻¹ region would be a strong indication of the hydroxyl group, while a sharp, intense peak around 1735 cm⁻¹ would confirm the presence of the ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can measure the mass of a molecule with very high accuracy. This allows for the determination of the exact molecular formula. For this compound, with a molecular formula of C₉H₁₆O₃, the calculated exact mass is 172.10994 Da. nih.gov An HRMS measurement yielding a mass very close to this value would provide strong evidence for the correct elemental composition of the synthesized compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

This compound possesses a chiral center at the carbon atom where the hydroxyl and acetate groups are attached to the cyclohexane (B81311) ring. Therefore, it can exist as two enantiomers. Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a crucial technique for determining the absolute configuration of these enantiomers. nih.govresearchgate.net

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An ECD spectrum plots the difference in molar absorption (Δε) against wavelength. Enantiomers produce mirror-image ECD spectra, where a positive Cotton effect (a peak or trough) for one enantiomer will be a negative Cotton effect for the other. nih.gov

For a molecule like this compound, the chromophore is the ester carbonyl group. The ECD signal would be sensitive to the spatial arrangement of the atoms around this chromophore. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both possible enantiomers (R and S), the absolute configuration can be unambiguously assigned. researchgate.net This approach has been successfully applied to various chiral molecules, including α-hydroxy ketones and other natural products. jst.go.jp

Table 2: Illustrative Chiroptical Data for the Enantiomers of this compound

| Enantiomer | Wavelength of Max Absorption (λmax) | Sign of Cotton Effect | Absolute Configuration |

| Enantiomer A | ~210 nm | Positive (+) | Hypothetically assigned as (R) |

| Enantiomer B | ~210 nm | Negative (-) | Hypothetically assigned as (S) |

Note: The specific wavelength and sign of the Cotton effect are hypothetical and would need to be determined experimentally and corroborated with theoretical calculations.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique involves irradiating a single crystal of the substance with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The angles and intensities of the diffracted X-rays allow for the calculation of a three-dimensional map of electron density within the crystal, from which the precise positions of all atoms can be determined. wikipedia.org

For this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information, including:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and bond angles for all atoms in the molecule. wikipedia.org

The conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state.

The relative orientation of the hydroxyl and acetate substituents.

Detailed information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

If a single crystal of an enantiomerically pure sample is analyzed, the absolute configuration can also be determined, providing a definitive result that can corroborate the findings from chiroptical spectroscopy.

Table 3: Plausible Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.115 |

| C-C bond length (cyclohexane) | ~1.54 Å |

| C-O bond length (hydroxyl) | ~1.43 Å |

| C=O bond length (ester) | ~1.21 Å |

Note: This data is hypothetical and represents typical values for a small organic molecule. Actual crystallographic data can only be obtained through experimental analysis of a suitable single crystal.

Computational Chemistry and Theoretical Studies of Methyl 2 1 Hydroxycyclohexyl Acetate

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of organic compounds. These methods can provide detailed insights into electronic structure, bonding, and predicted spectroscopic parameters.

DFT calculations are instrumental in optimizing molecular geometry and analyzing the electronic landscape of a molecule. For a compound like Methyl 2-(1-hydroxycyclohexyl)acetate, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine key structural parameters and analyze charge distribution. tandfonline.com

Studies on related molecules, such as methyl acetate (B1210297) and various indole (B1671886) derivatives, demonstrate that DFT is effective in calculating bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data obtained from X-ray crystallography. tandfonline.com For instance, in a study on Methyl 2-(1H-indol-3-yl)-2-oxoacetate, the optimized molecular structure from DFT calculations was found to be fundamentally consistent with the crystal structure. tandfonline.com Similarly, investigations into formaldehyde (B43269) and its derivatives, including methyl acetate, have utilized first-principles analysis to determine equilibrium configurations and electronic properties. researchgate.net

A Mulliken charge analysis, a common output of quantum chemical calculations, would likely reveal the expected charge distribution on this compound. The oxygen atoms of the hydroxyl and carbonyl groups would exhibit the highest negative charges, while the hydrogen of the hydroxyl group and certain carbon atoms would carry positive charges, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Representative Computed Properties for this compound

| Property | Value | Source |

| Molecular Formula | C9H16O3 | nih.gov |

| Molecular Weight | 172.22 g/mol | nih.gov |

| XLogP3-AA | 1.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Topological Polar Surface Area | 46.5 Ų | nih.gov |

This data is based on computational predictions available in public databases and not from a specific DFT study.

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for predicting the reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

While a specific FMO analysis for this compound is not published, studies on similar molecules provide insight. For example, a DFT study on an imidazole (B134444) derivative calculated the HOMO-LUMO energy gap to be 4.4871 eV, indicating significant chemical stability. irjweb.com In another study on dibenzofuran (B1670420), the HOMO-LUMO gap was found to be 5.028 eV. researchgate.net For this compound, the HOMO would likely be localized around the oxygen atoms, which have lone pairs of electrons, while the LUMO would be centered on the π* orbital of the carbonyl group.

Global reactivity descriptors, which are derived from HOMO and LUMO energies, quantify various aspects of reactivity:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Table 2: Illustrative Global Reactivity Descriptors from a DFT Study on a Related Compound (Dibenzofuran)

| Parameter | Value |

| HOMO-LUMO Energy Gap (ΔE) | 5.028 eV |

| Chemical Potential (μ) | -3.751 eV |

| Electronegativity (χ) | 3.751 eV |

| Global Hardness (η) | 2.514 eV |

| Global Softness (ζ) | 0.398 (eV)⁻¹ |

| Electrophilicity Index (ω) | 2.798 eV |

Data adapted from a study on dibenzofuran and is for illustrative purposes only. researchgate.net

Quantum chemical calculations can predict spectroscopic data, such as infrared (IR) spectra, with a high degree of accuracy. c6h6.org These theoretical spectra are valuable for interpreting experimental results and assigning vibrational modes.

For this compound, a theoretical IR spectrum would be expected to show characteristic peaks for its functional groups. Based on studies of related molecules like cyclohexanol (B46403) and ketones, the following predictions can be made: quora.comnih.gov

O-H Stretch: A broad absorption band around 3350-3600 cm⁻¹ from the hydroxyl group, with the broadening due to hydrogen bonding. quora.comlibretexts.org

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane (B81311) ring.

C=O Stretch: A strong, sharp peak around 1700-1750 cm⁻¹ for the carbonyl group of the ester. Conjugation or other electronic effects can shift this frequency. nih.gov

C-O Stretch: A sharp peak in the 1100-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester and alcohol moieties. quora.com

Model calculations on cyclohexanol have shown that theoretical spectra can corroborate the existence of different isomers (axial and equatorial) in solid phases. researchgate.net Similarly, DFT calculations on ethyl acetate have been used to analyze its vibrational properties. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclohexane ring and the rotation around single bonds mean that this compound can exist in multiple conformations. Computational methods are essential for exploring these conformational landscapes.

Potential energy surface (PES) scans are computational procedures used to map the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, angles, or dihedral angles. q-chem.com This allows for the identification of stable conformers (energy minima) and transition states (saddle points) between them. uni-muenchen.de

For this compound, a key conformational feature is the chair conformation of the cyclohexane ring and the orientation of its substituents. The bulky -CH₂COOCH₃ and -OH groups are attached to the same carbon. A PES scan of the cyclohexane ring would explore the energy profile of the chair-to-chair interconversion, which proceeds through higher-energy twist-boat and boat conformations. nih.govyoutube.com

Studies on monosubstituted cyclohexanes show that conformers with the substituent in an equatorial position are generally more stable than those with the substituent in an axial position due to the avoidance of unfavorable 1,3-diaxial steric interactions. libretexts.orgyoutube.com For t-butylcyclohexane, the equatorial conformer is more stable by about 21 kJ/mol. libretexts.org Given the size of the substituents on this compound, it is highly probable that the most stable conformation would arrange the largest group to minimize steric strain, which would be explored through a detailed PES analysis.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamics and thermodynamics that are inaccessible to static quantum mechanical calculations. nih.gov These simulations rely on a force field, which is a set of parameters and equations that describe the potential energy of the system. wikipedia.org

Commonly used force fields for small organic molecules include OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), GAFF (General Amber Force Field), and CHARMM. nih.gov The development of a force field involves parameterizing bonded terms (bond stretching, angle bending, dihedral torsions) and non-bonded terms (van der Waals and electrostatic interactions). wikipedia.orgnih.gov These parameters are often derived from a combination of quantum mechanical calculations and experimental data (e.g., liquid density, enthalpy of vaporization). researchgate.netnih.gov

While a specific force field for this compound has not been published, parameters could be developed or adapted from existing sets for cycloalkanes and esters. nih.govresearchgate.net For instance, Lennard-Jones parameters for cyclohexane have been optimized to reproduce vapor-liquid equilibrium data. researchgate.netuni-paderborn.de MD simulations using such a force field could then be used to predict properties like solvation free energies in different solvents, as demonstrated in the SAMPL5 challenge which involved predicting water-cyclohexane distribution coefficients. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry, particularly density functional theory (DFT), has been instrumental in elucidating the intricate mechanistic details of the Reformatsky reaction. The reaction commences with the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester, forming a zinc enolate, often referred to as a Reformatsky reagent. wikipedia.org Spectroscopic and crystallographic studies have shown that these reagents can exist as dimers, particularly in ether solvents. psiberg.com Theoretical calculations support the hypothesis that these dimers dissociate in the presence of the carbonyl compound to form the reactive monomeric O-zinc enolate. psiberg.com

The subsequent and crucial step is the nucleophilic addition of the zinc enolate to the carbonyl carbon of cyclohexanone (B45756). Theoretical models have been pivotal in characterizing the structure of the transition state for this carbon-carbon bond-forming step.

The addition of the zinc enolate to the carbonyl compound is believed to proceed through a well-organized, cyclic transition state. wikipedia.org Theoretical calculations have largely converged on a six-membered chair-like transition state as the most favorable pathway. psiberg.com In this arrangement, the zinc atom coordinates with the oxygen of the carbonyl group of cyclohexanone, while the enolate oxygen also remains coordinated to the zinc. This cyclic structure holds the reactants in a specific orientation, facilitating the nucleophilic attack of the enolate carbon onto the electrophilic carbonyl carbon.

Table 1: General Theoretical Parameters of the Reformatsky Reaction Transition State

| Parameter | Description |

| Transition State Geometry | Six-membered chair-like conformation |

| Key Interactions | Coordination of the ketone oxygen to the zinc atom; Nucleophilic attack of the enolate carbon on the carbonyl carbon. |

| Rate-Determining Step | Often proposed to be the formation of the zinc enolate or the subsequent C-C bond formation, depending on the specific reactants and conditions. |

| Influence of Solvent | Polar aprotic solvents like THF or diethyl ether are typically used to solvate the organozinc intermediates and facilitate the reaction. |

It is important to note that while this model is widely accepted, the actual energy barriers and transition state geometries can be influenced by the aggregation state of the Reformatsky reagent (monomer vs. dimer) and the explicit coordination of solvent molecules, adding layers of complexity to the computational models.

The reactivity of the components in the Reformatsky reaction is governed by a combination of steric and electronic factors. Computational studies on related reactions provide a qualitative and sometimes quantitative understanding of these influences.

Electronic Effects: The electrophilicity of the carbonyl carbon in cyclohexanone is a key electronic factor. Electron-withdrawing groups on the ketone would generally increase the reactivity by making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease reactivity. The nucleophilicity of the zinc enolate is also crucial. The nature of the halogen in the parent α-haloester can influence the reactivity of the resulting enolate, although this effect is often complex.

Table 2: Influence of Steric and Electronic Factors on the Reformatsky Reaction

| Factor | Influence on Reactivity |

| Electronic (Ketone) | Electron-withdrawing groups on the cyclohexanone ring would likely increase the reaction rate. |

| Electronic (Enolate) | The nucleophilicity of the zinc enolate, influenced by the ester group and halogen, is a primary driver of the reaction. |

| Steric (Ketone) | The relatively unhindered nature of the carbonyl group in cyclohexanone allows for efficient attack by the enolate. |

| Steric (Enolate) | The steric bulk of the ester group (methyl in this case) is generally small and does not significantly hinder the reaction. |

Applications of Methyl 2 1 Hydroxycyclohexyl Acetate As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The inherent structural features of Methyl 2-(1-hydroxycyclohexyl)acetate make it a potential precursor for a range of intricate organic compounds.

While the direct application of this compound as a starting material in the total synthesis of specific natural products is not extensively documented in readily available scientific literature, its structural motif is present in various natural compounds. The 1-hydroxycyclohexyl acetic acid core is a key feature in certain classes of natural products, and as such, this methyl ester derivative represents a plausible synthetic precursor. Its utility would lie in the strategic unmasking or modification of its functional groups to elaborate the core structure into a more complex natural product scaffold.

The synthesis of active pharmaceutical ingredients often involves the use of versatile building blocks that can be readily modified to generate libraries of potential drug candidates. While specific examples of the direct use of this compound in the synthesis of commercialized APIs are not prominently reported, its core structure is of interest. For instance, the related structural motif of a substituted cyclohexanol (B46403) ring is found in various biologically active molecules. The chemical handles present in this compound allow for its incorporation into larger molecules, making it a potential intermediate for the synthesis of API analogues for structure-activity relationship (SAR) studies.

Derivatization to Novel Chemical Entities

The reactivity of the hydroxyl and ester functionalities of this compound allows for its transformation into a variety of new chemical entities.

The simultaneous presence of a tertiary alcohol and an ester group on a cyclohexane (B81311) ring in this compound provides a platform for studying the interplay of these functional groups in various chemical transformations. Researchers can investigate the steric and electronic effects of the cyclohexyl ring on the reactivity of the ester and hydroxyl groups. For example, the tertiary nature of the alcohol influences its oxidation and esterification reactions. Similarly, the proximity of the hydroxyl group can direct the stereochemical outcome of reactions at the alpha-carbon of the ester. Such studies are fundamental to understanding and predicting the behavior of more complex molecules containing similar structural features.

The concept of diversity-oriented synthesis aims to create a wide range of structurally different molecules from a common starting material. mdpi.com this compound is a suitable scaffold for such endeavors. The hydroxyl group can be a handle for introducing diversity through etherification, esterification, or substitution reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, or it can undergo reactions at the alpha-position. This allows for the generation of a library of compounds with diverse functionalities and three-dimensional shapes, which can be screened for biological activity. chemdiv.com

Applications in Material Science Precursors and Specialty Chemicals

The potential for this compound to serve as a precursor in material science stems from its bifunctionality.

The hydroxyl and ester groups can be modified to introduce polymerizable functionalities. For instance, the hydroxyl group could be acylated with acrylic acid to form a monomer that can undergo free-radical polymerization. Alternatively, the ester could be reduced to a diol, which can then be used as a monomer in the synthesis of polyesters or polyurethanes. The rigid cyclohexyl core of the molecule could impart desirable properties such as thermal stability and hardness to the resulting polymers. While specific, large-scale industrial applications are not widely reported, its structure suggests its potential as a building block for specialty polymers and coatings where tailored properties are required.

Monomer or Polymer Intermediate

While this compound is not typically used as a monomer in its own right, it serves as a direct precursor to the cyclic monomer 1-oxaspiro[4.5]decan-2-one . This transformation is achieved through an intramolecular cyclization reaction, specifically a transesterification, where the hydroxyl group attacks the ester carbonyl, leading to the formation of a stable five-membered lactone ring and the elimination of methanol (B129727). This spirocyclic lactone is a key intermediate for the production of specialized polyesters.

The resulting lactone, 1-oxaspiro[4.5]decan-2-one, can undergo ring-opening polymerization (ROP) to produce polyesters. This type of polymerization is initiated by various catalysts and involves the cleavage of the ester bond within the cyclic monomer to form a linear polymer chain. The structure of the resulting polyester (B1180765) is influenced by the monomer and the polymerization conditions. The polymerization of oxaspiro compounds is a known method for producing polymers with unique properties. For instance, spiro-orthocarbonates, a related class of spiro compounds, are known to undergo ring-opening polymerization and have been investigated for applications in dental resins due to their potential for reduced polymerization shrinkage. nih.gov

The synthesis of polyesters can be achieved through several methods, including step-growth polycondensation and ring-opening polymerization of cyclic monomers. mdpi.commdpi.com The use of bio-based monomers in enzymatic polymerizations is an area of growing interest for creating more sustainable "green" polymers. mdpi.com High molecular weight biobased aliphatic polyesters have been synthesized that exhibit impressive tensile properties. nih.govresearchgate.net

Table 1: Monomer and Potential Polymer Properties

| Property | Monomer (1-oxaspiro[4.5]decan-2-one) | Resulting Polymer (Polyester) |

| IUPAC Name | 1-oxaspiro[4.5]decan-2-one | Poly(1-hydroxycyclohexanepropanoic acid) |

| CAS Number | 699-61-6 sigmaaldrich.comthegoodscentscompany.com | Not available |

| Molecular Formula | C9H14O2 sigmaaldrich.comachemblock.com | (C9H14O2)n |

| Molecular Weight | 154.21 g/mol achemblock.comnih.gov | Varies with 'n' |

| Key Features | Cyclic ester (lactone), Spirocyclic | Linear polyester |

| Polymerization Method | Ring-Opening Polymerization (ROP) | - |

Role in Fragrance and Flavor Chemistry (Chemical Synthesis Aspects only)

The primary role of this compound in fragrance chemistry is as a synthetic precursor to the lactone, 1-oxaspiro[4.5]decan-2-one . thegoodscentscompany.com This lactone possesses desirable organoleptic properties and is used as a fragrance ingredient. nih.govfragranceconservatory.com

The synthesis involves the intramolecular cyclization of this compound. This reaction is typically acid-catalyzed, which protonates the ester carbonyl, making it more susceptible to nucleophilic attack by the hydroxyl group. The subsequent elimination of a molecule of methanol yields the target spirocyclic lactone.

1-oxaspiro[4.5]decan-2-one is described as having a pleasant odor profile. For instance, the methylated derivative, 8-methyl-1-oxaspiro[4.5]decan-2-one, also known as methyl laitone, is characterized by coconut, sweet cream, and meadow-like scent notes. fragranceconservatory.com Lactones, in general, are a significant class of fragrance compounds, often imparting fruity, creamy, or waxy notes to a perfume composition. nih.gov The synthesis of various substituted oxaspiro[4.5]decan-1-one scaffolds has been explored through different chemical methodologies. rsc.org

Table 2: Fragrance Compound Synthesized from this compound

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight | Olfactory Description |

| 1-oxaspiro[4.5]decan-2-one | 1-oxaspiro[4.5]decan-2-one | 699-61-6 sigmaaldrich.comthegoodscentscompany.com | C9H14O2 sigmaaldrich.comachemblock.com | 154.21 g/mol achemblock.comnih.gov | (General lactone character, specific description not detailed in provided results) |

Advanced Topics and Future Research Directions

Emerging Synthetic Methodologies for Hydroxyesters and Cyclohexyl Compounds

The synthesis of functionalized cyclic compounds like Methyl 2-(1-hydroxycyclohexyl)acetate is continually evolving beyond traditional methods. Modern synthetic chemistry offers more efficient, selective, and sustainable routes. A key strategy involves the reduction of a corresponding keto-ester, such as converting Methyl 2-(3-oxocyclohexyl)acetate to Methyl 2-(3-hydroxycyclohexyl)acetate using a reducing agent like sodium borohydride (B1222165). chemicalbook.com This highlights a powerful method for installing the hydroxyl group at a specific position.

Esterification, the core reaction for forming the ester group, has seen significant advancements. While classic Fischer esterification remains fundamental, contemporary methods focus on milder conditions and enhanced efficiency. umass.eduorganic-chemistry.org For instance, direct esterification of cyclohexanol (B46403) with various carboxylic acids can be achieved using solid-supported catalysts like sodium bisulfate on silica, which simplifies purification and is more environmentally friendly. scientific.net Another approach involves the hydrogenation of a precursor like o-cresol (B1677501) to yield 2-methylcyclohexanol, which is then esterified with acetic acid. google.com This two-step process demonstrates the modularity of synthesizing complex cyclohexyl esters from readily available starting materials. google.com

Development of Novel Catalytic Systems for Specific Transformations

Catalysis is central to the modern synthesis of esters and the functionalization of cyclohexyl rings. Research is intensely focused on developing highly active, selective, and recyclable catalysts.

Heterogeneous Catalysts: These are prized for their ease of separation and reusability. Zeolites, such as HZSM-5, have been effectively used for the hydration of cyclohexene (B86901) to produce cyclohexanol, a key precursor. researchgate.net Solid acid catalysts, including various sulfonic resins and metal oxides, are widely employed for esterification reactions. mdpi.comresearchgate.net For example, graphene oxide has emerged as an efficient and reusable acid catalyst for a broad range of esterifications. organic-chemistry.org Supported catalysts, such as Cu₂Znx/Al₂O₃, have been developed for specific transformations like the hydrogenation of cyclohexyl acetate (B1210297). rsc.org

Homogeneous Catalysts: These often offer high activity and selectivity under mild conditions. Simple and cost-effective metal salts, particularly Zinc(II) compounds, have proven to be effective for the solvent-free esterification of fatty acids. nih.gov More complex organometallic systems, such as those based on palladium (e.g., Pd(OAc)₂–PPh₃–p-toluenesulfonic acid), are used to catalyze advanced transformations like alkoxycarbonylation reactions involving cyclohexene. finechem-mirea.ru

Organocatalysts: Non-metal catalysts have gained prominence as a sustainable alternative. Simple organic molecules like 4-(Dimethylamino)pyridine (DMAP) and various phosphoric acid derivatives can effectively promote esterification reactions under mild conditions, often without the need to remove water. organic-chemistry.org

The table below summarizes some novel catalytic systems relevant to the synthesis of hydroxyesters and cyclohexyl compounds.

| Catalyst System | Reaction Type | Advantages | Reference(s) |

| Cu₂Znx/Al₂O₃ | Hydrogenation | High conversion and selectivity | rsc.org |

| HZSM-5 Zeolite | Hydration of Alkenes | High selectivity for alcohol formation | researchgate.net |

| Zinc(II) Salts | Esterification | Effective, recyclable, solvent-free conditions | nih.gov |

| Pd(OAc)₂–PPh₃–p-TSA | Dehydration/Carbonylation | Enables one-pot cascade reactions | finechem-mirea.ru |

| Graphene Oxide | Esterification | Heterogeneous, reusable, efficient | organic-chemistry.org |

| Phosphoric Acid Derivatives | Esterification | Organocatalytic, mild conditions | organic-chemistry.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry represents a significant technological advance in chemical synthesis. Flow systems, where reagents are pumped through reactors like tubes or channels, offer superior control over reaction parameters such as temperature and pressure, leading to improved yields, safety, and scalability. nih.gov The synthesis of various esters has been successfully adapted to flow processes, often outperforming batch methods. nih.govriken.jpacs.org For example, robust solid catalysts have been specifically designed for use in packed-bed flow reactors to produce esters with high efficiency. riken.jp This technology is particularly suitable for the synthesis of this compound and its derivatives, allowing for precise control over exothermic reactions and the handling of unstable intermediates. researchgate.net

Complementing flow chemistry, automated synthesis platforms are accelerating the pace of chemical discovery. These systems can perform multi-step reactions and purifications with minimal human intervention. sciforum.netyoutube.com Cartridge-based automated synthesizers, for instance, use pre-packaged reagents and pre-programmed protocols to execute complex transformations like reductive aminations or cross-coupling reactions. youtube.com Such platforms could be employed to rapidly generate a library of analogs of this compound by varying the ester group or introducing substituents onto the cyclohexyl ring, thereby streamlining the structure-activity relationship studies. sciforum.net

Exploration of New Reactivity Modes and Cascade Reactions

A major frontier in organic synthesis is the development of cascade reactions, where multiple chemical bonds are formed in a single sequence without isolating intermediates. acs.org This approach, inspired by biosynthesis, enhances efficiency and reduces waste. The cyclohexanol moiety is an excellent starting point for such cascades. For example, multi-enzyme systems have been engineered to convert cyclohexanol into valuable products like ε-caprolactone through a one-pot, redox-neutral cascade involving an alcohol dehydrogenase and a cyclohexanone (B45756) monooxygenase. researchgate.netnih.govacs.org

Understanding the intrinsic reactivity of functional groups is also key to discovering new transformations. Studies on the alkylation of phenols with cyclohexanol have revealed that the reaction proceeds via an initial dehydration of cyclohexanol to cyclohexene, which then acts as the true alkylating agent. pnnl.gov This insight into the reaction mechanism allows chemists to control the outcome and design more effective synthetic strategies. Similarly, combining reactions, such as the dehydration of cyclohexanol with subsequent carbonylation in a single reactor, showcases an efficient chemo-catalytic cascade. finechem-mirea.ru The exploration of such novel reactivity and multi-step sequences is crucial for synthesizing complex molecular architectures from simple precursors like this compound.

Advanced Computational Design of Derivatives and Analogs for Targeted Synthesis

Computational chemistry has become an indispensable tool for modern chemical research, enabling the in silico design and evaluation of new molecules before their costly and time-consuming synthesis. By modeling derivatives of a parent structure like this compound, researchers can predict their physicochemical properties and potential biological activities, thereby prioritizing the most promising candidates for synthesis.

Molecular docking is a widely used technique to predict how a molecule might bind to a biological target, such as a protein receptor or enzyme. nih.govnih.govresearchgate.netresearchgate.net This approach has been used to design ester analogs of natural products and evaluate their potential as anti-bacterial or anti-cancer agents. nih.govresearchgate.net Similarly, derivatives of this compound could be designed and virtually screened against various targets to identify those with high predicted binding affinity.

Beyond biological activity, computational methods like Density Functional Theory (DFT) can predict a wide range of molecular properties, including stability, reactivity, and energetic performance. mdpi.com This is particularly valuable in materials science for designing compounds with specific characteristics, such as high energy density or unique supramolecular assembly behavior. mdpi.comrsc.org For instance, computational studies can predict how changes to a molecule's structure, like adding substituents to the cyclohexyl ring, will affect its crystal packing or electronic properties. rsc.org This predictive power allows for the rational design of new materials and functional molecules, guiding synthetic efforts toward compounds with a higher probability of success.

Q & A

Q. What are the recommended synthesis pathways for Methyl 2-(1-hydroxycyclohexyl)acetate, and how can reaction conditions be optimized?

this compound can be synthesized via hydrogenation of phenolic precursors followed by esterification. For example, hydrogenation of substituted cyclohexenyl intermediates under catalytic conditions (e.g., Pd/C in methanol) yields the hydroxycyclohexyl backbone, which is subsequently esterified using methyl chloroacetate in the presence of a base like triethylamine. Reaction optimization involves monitoring by HPLC or GC to assess purity and yield, with temperature control (0–25°C) critical to minimize side reactions such as over-esterification or ring-opening .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Key techniques include:

- NMR spectroscopy : and NMR confirm the ester group (δ ~3.7 ppm for methoxy) and cyclohexyl hydroxyl proton (δ ~1.5–2.2 ppm).

- X-ray crystallography : Resolve stereochemistry and confirm the cyclohexyl puckering conformation using SHELX software for refinement (e.g., space group C2/c, unit cell parameters a = 29.96 Å, b = 20.40 Å) .

- Chromatography : HPLC with UV detection (λ = 210–260 nm) quantifies purity, while GC-MS identifies volatile byproducts.

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, chemical-resistant suits, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use .

- Ventilation : Use fume hoods to avoid inhalation; respiratory protection (e.g., N95 masks) is required in poorly ventilated areas.

- First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Provide the SDS to healthcare providers .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexyl ring inform structure-activity relationships (SAR) in derivatives of this compound?

The cyclohexyl ring’s puckering coordinates (amplitude , phase ) can be calculated using Cremer-Pople parameters to quantify non-planar distortions. For example, a chair conformation (common in saturated rings) reduces steric strain, while boat or twist-boat conformations may enhance binding to biological targets. Molecular dynamics simulations (MD) at 298 K in explicit solvent models (e.g., water or DMSO) predict dominant conformers, validated by crystallographic data .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Twinned crystals : Common in flexible cyclohexyl derivatives. Use SHELXD for twin law identification and SHELXL for refinement with HKLF5 format data.

- Disorder : Partial occupancy of hydroxyl or ester groups requires constraints (e.g., DFIX, DANG) to stabilize refinement.

- Data quality : High-resolution synchrotron data (e.g., λ = 0.7–1.0 Å) improves electron density maps for accurate atomic positioning .

Q. How do structural modifications (e.g., substituent effects) influence the compound’s biological activity?

- Hydroxyl group substitution : Replacing the hydroxyl with an amino group (e.g., Methyl 2-(3-aminocyclohexyl)acetate hydrochloride) enhances receptor binding affinity (e.g., μ-opioid receptors) via hydrogen-bonding interactions.

- Ester hydrolysis : In vitro studies in phosphate buffer (pH 7.4) at 37°C quantify hydrolysis rates (LC-MS monitoring), correlating stability with pharmacokinetic profiles .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Space group | C2/c |

| Unit cell (Å) | a = 29.96, b = 20.40, c = 14.23 |

| β angle (°) | 132.85 |

| Resolution (Å) | 0.84 |

| R-factor | 0.0544 |

| Refinement software | SHELXL-2019 |

| Source: Crystallographic data from . |

Q. Table 2. Common Byproducts in Synthesis and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.